3-(Bromomethyl)-2-chlorobenzoic acid

Descripción general

Descripción

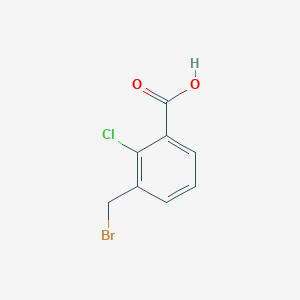

3-(Bromomethyl)-2-chlorobenzoic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the third position and a chlorine atom at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-chlorobenzoic acid typically involves the bromination of 2-chlorotoluene followed by oxidation. One common method includes:

Bromination: 2-chlorotoluene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.

Oxidation: The resulting 3-(bromomethyl)-2-chlorotoluene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Bromomethyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to a carbonyl compound.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

Nucleophilic Substitution: Corresponding substituted benzoic acids.

Oxidation and Reduction: Alcohols or carbonyl compounds.

Coupling Reactions: Biaryl compounds.

Aplicaciones Científicas De Investigación

3-(Bromomethyl)-2-chlorobenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the synthesis of polymers and other advanced materials.

Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparación Con Compuestos Similares

- 3-(Bromomethyl)benzoic acid

- 2-Chlorobenzoic acid

- 3-(Chloromethyl)-2-chlorobenzoic acid

Comparison:

- 3-(Bromomethyl)-2-chlorobenzoic acid is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity.

- 3-(Bromomethyl)benzoic acid lacks the chlorine substituent, which may result in different reactivity and applications.

- 2-Chlorobenzoic acid lacks the bromomethyl group, making it less versatile in nucleophilic substitution reactions.

- 3-(Chloromethyl)-2-chlorobenzoic acid has a chloromethyl group instead of a bromomethyl group, which can affect its reactivity in coupling reactions.

Actividad Biológica

Overview

3-(Bromomethyl)-2-chlorobenzoic acid is an organic compound characterized by the presence of both bromine and chlorine substituents, which significantly influence its chemical reactivity and biological activity. Its molecular formula is CHBrClO. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its potential applications and biological effects.

The synthesis of this compound typically involves the bromination of 2-chlorotoluene followed by oxidation. The general steps include:

- Bromination : Reacting 2-chlorotoluene with bromine in the presence of a catalyst (e.g., iron(III) bromide).

- Oxidation : Converting the resulting bromomethyl derivative to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

This compound's unique structure allows for various chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. It may act as an enzyme inhibitor by forming covalent bonds with nucleophilic residues at enzyme active sites, leading to irreversible inhibition. This characteristic is particularly relevant in medicinal chemistry, where it can serve as a scaffold for developing biologically active compounds.

Case Studies and Research Findings

- Occupational Sensitization : A study identified respiratory symptoms and urticaria in workers exposed to a related compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). Investigations revealed that exposure led to a sensitization rate of 8% among workers, with higher rates in those with direct exposure during production. Challenge tests confirmed cases of occupational asthma and contact urticaria linked to BCMBA exposure .

- Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways. For instance, studies on related benzoic acid derivatives have shown their potential as inhibitors of key enzymes in cancer cell proliferation .

- Toxicological Assessments : Toxicity studies have suggested that repeated exposure to compounds like this compound may lead to respiratory issues, including reactive airways dysfunction syndrome (RADS). Symptoms can persist long after exposure has ceased, indicating a need for stringent safety measures in industrial settings .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both Br and Cl; versatile reactivity | Potential enzyme inhibitor |

| 3-Bromo-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA) | Similar structure; identified as sensitizer | Occupational asthma and urticaria |

| 2-Chlorobenzoic acid | Lacks bromomethyl group | Less versatile in nucleophilic reactions |

Propiedades

IUPAC Name |

3-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYWKIZCEHRLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603748 | |

| Record name | 3-(Bromomethyl)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89540-41-0 | |

| Record name | 3-(Bromomethyl)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.